![molecular formula C45H41N5O8 B14771408 [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is a complex organic compound with significant applications in biomedical research. It is known for its role in the synthesis of nucleic acids and its potential in cancer research due to its ability to target specific cellular pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups.
Coupling Reactions: Coupling of the protected nucleoside with benzoyl chloride under basic conditions to form the benzoate ester.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, solvent choice, and reagent purity. The process typically involves large-scale synthesis in batch reactors, followed by purification using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, thereby affecting the replication and transcription processes. The pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways in cancer cells.
Comparaison Avec Des Composés Similaires
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate: Another nucleoside analog with similar applications in nucleic acid synthesis.
N6-benzoyl-5’-(4,4’-dimethoxytrityl)-2’-benzoyl-2’,3’-seco-adenosine-3’-cyanoethyl phosphoramidite: Used in oligonucleotide synthesis with comparable reactivity.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C45H41N5O8 |
|---|---|
Poids moléculaire |
779.8 g/mol |
Nom IUPAC |
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate |
InChI |
InChI=1S/C45H41N5O8/c1-54-36-22-18-34(19-23-36)45(33-16-10-5-11-17-33,35-20-24-37(55-2)25-21-35)57-27-38(26-51)58-39(28-56-44(53)32-14-8-4-9-15-32)50-30-48-40-41(46-29-47-42(40)50)49-43(52)31-12-6-3-7-13-31/h3-25,29-30,38-39,51H,26-28H2,1-2H3,(H,46,47,49,52)/t38-,39+/m0/s1 |
Clé InChI |
XJEWSDBNCLUBMJ-ZESVVUHVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CO)O[C@H](COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)OC(COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


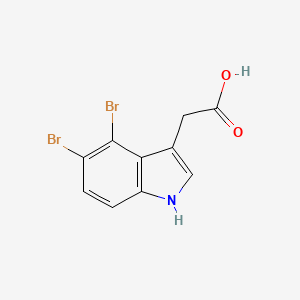
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)

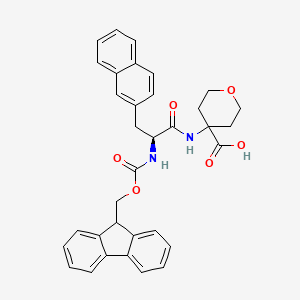
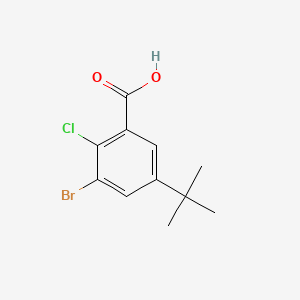
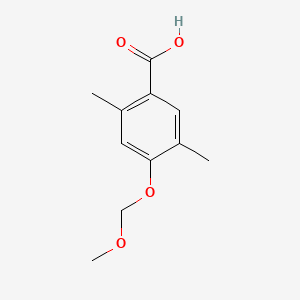

![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
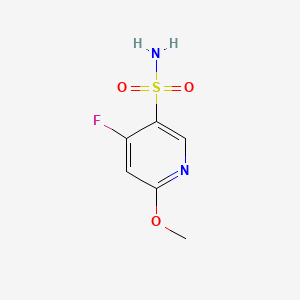


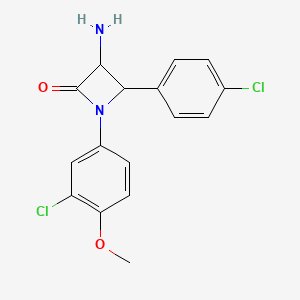
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)

